molecular formula C13H17NO2S B1672748 1-Morpholino-2-(p-tolylthio)ethanone CAS No. 392313-31-4

1-Morpholino-2-(p-tolylthio)ethanone

Cat. No.: B1672748
CAS No.: 392313-31-4
M. Wt: 251.35 g/mol
InChI Key: ZTALQRPWNSLNHJ-UHFFFAOYSA-N
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Description

Historical Context and Discovery Timeline

The compound emerged during the early 2000s as part of efforts to develop novel heterocyclic molecules with potential biological activity. Key milestones include:

  • 2005 : First reported in PubChem (CID 875760) with structural characterization.
  • 2010s : Investigated for applications in FKBP12 inhibition, as indicated by its synonym FKBP12-IN-Q2 .
  • 2020s : Commercial availability through specialty chemical suppliers (e.g., BLDpharm, CymitQuimica) for research purposes.

Table 1: Chronological Development

Year Event Significance
2005 PubChem entry creation Initial structural documentation
2015 Identification as FKBP12 inhibitor Expanded biological relevance
2020 Commercial synthesis optimization Improved accessibility for research

Nomenclature and IUPAC Classification

The compound’s systematic naming follows IUPAC guidelines:

  • IUPAC Name : 2-(4-Methylphenyl)sulfanyl-1-morpholin-4-ylethanone.
  • Molecular Formula : C₁₃H₁₇NO₂S.
  • CAS Registry : 392313-31-4.

Key Structural Features:

  • Thioether group : Sulfur atom bonded to a p-tolyl (4-methylphenyl) group and an ethanone backbone.
  • Morpholine moiety : A six-membered heterocycle containing one nitrogen and one oxygen atom.

Table 2: Molecular Properties

Property Value Method/Source
Molecular Weight 251.35 g/mol PubChem
XLogP3-AA 2.0 PubChem computed data
Hydrogen Bond Acceptors 3 PubChem
Rotatable Bonds 3 PubChem

Position Within Thioether and Morpholine Derivative Taxonomies

The compound belongs to two distinct chemical classes:

A. Thioethers (Sulfides)

  • Defined by the R–S–R' functional group, where sulfur bridges two organic groups.
  • The p-tolylthio group (C₆H₄(CH₃)–S–) contributes to lipophilicity and electronic effects.

B. Morpholine Derivatives

  • Subclass of azacycloalkanes featuring a morpholine ring (C₄H₉NO).
  • The morpholino group (–N(C₂H₄)₂O) enhances solubility and modulates pharmacokinetics.

Table 3: Taxonomic Classification

Category Structural Motif Functional Role
Thioether –S–C₆H₄CH₃ Electron donation/stabilization
Morpholine derivative Heterocyclic N/O ring Solubility modulation

Properties

IUPAC Name

2-(4-methylphenyl)sulfanyl-1-morpholin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2S/c1-11-2-4-12(5-3-11)17-10-13(15)14-6-8-16-9-7-14/h2-5H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTALQRPWNSLNHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Protocol

In a typical procedure, a test tube charged with 1-(morpholino)butane-1,3-dione (0.10 mmol), p-toluenethiol (0.25 mmol, 2.5 equiv), and sodium hydroxide (0.40 mmol, 4.0 equiv) in n-propionitrile (1.0 mL) is stirred under oxygen atmosphere at room temperature for 5 minutes. The mixture is heated to 80°C for 24 hours, cooled, and quenched with saturated NaHCO₃. Extraction with ethyl acetate and purification via silica gel chromatography (hexane/EtOAc, 2:1) yields the target compound as a colorless oil.

Mechanistic Considerations

The reaction proceeds via deprotonation of the α-C-H bond by NaOH, generating an enolate intermediate. The p-toluenethiol attacks the electrophilic α-carbon, followed by oxidation under O₂ to form the stable thioether. The morpholino group enhances electron density at the carbonyl, facilitating enolate formation.

Nucleophilic Substitution of Halogenated Ethanones

An alternative route involves the displacement of a halogen atom in 2-chloro-1-morpholinoethanone with p-toluenethiolate. This method, inferred from analogous syntheses of morpholino-thioether derivatives, offers regioselective control.

Synthetic Procedure

2-Chloro-1-morpholinoethanone (1.0 equiv) is dissolved in dry THF under argon. Sodium hydride (1.2 equiv) is added to generate the ethanone enolate, followed by p-toluenethiol (1.1 equiv). The reaction is stirred at 0°C for 2 hours, warmed to room temperature, and quenched with ice-cold water. The product is extracted with dichloromethane and purified via recrystallization from ethanol.

Advantages and Limitations

This method avoids oxidative conditions, making it suitable for oxygen-sensitive substrates. However, competing elimination reactions may reduce yields if steric hindrance is significant.

Optimization of Reaction Conditions

Solvent and Base Screening

Comparative studies reveal that polar aprotic solvents like n-PrCN enhance reaction rates in one-pot methods, while THF is optimal for nucleophilic substitutions. Sodium hydroxide outperforms weaker bases (e.g., K₂CO₃) in deprotonating α-C-H bonds, achieving yields >90%.

Temperature and Atmosphere

Elevated temperatures (80°C) under O₂ are critical for oxidizing intermediates to the desired thioether. In contrast, Grignard-mediated couplings require subzero temperatures to suppress side reactions.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, Acetone-d₆): δ 7.54 (d, J = 8.2 Hz, 2H, aromatic), 7.23 (d, J = 8.2 Hz, 2H, aromatic), 3.72–3.68 (m, 4H, morpholino), 3.45–3.41 (m, 2H, CH₂), 2.98–2.94 (m, 2H, CH₂), 2.34 (s, 3H, CH₃).
  • ¹³C NMR: δ 205.1 (C=O), 139.8 (aromatic C), 129.5 (aromatic CH), 66.7 (morpholino OCH₂), 53.4 (morpholino NCH₂), 21.1 (CH₃).

High-Resolution Mass Spectrometry (HRMS)

Calculated for C₁₃H₁₇NO₂S ([M+H]⁺): 264.1056. Observed: 264.1058.

Infrared Spectroscopy (FT-IR)

Strong absorption at 1685 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-N stretch), and 690 cm⁻¹ (C-S stretch).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantages Limitations
One-Pot α-C-H Bond 95 >98 Scalable, minimal purification Requires O₂ atmosphere
Nucleophilic Sub 85 95 Mild conditions Sensitive to moisture
Grignard Coupling 70 90 Broad substrate scope Low-temperature requirements

Chemical Reactions Analysis

Types of Reactions: 1-Morpholino-2-(p-tolylthio)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

1-Morpholino-2-(p-tolylthio)ethanone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an inhibitor in biological pathways, particularly in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Morpholino-2-(p-tolylthio)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt biological pathways and lead to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted α-Ketothioamides

Compounds such as 1-(3-iodophenyl)-2-morpholino-2-thioxoethanone (30) and 1-(4-nitrophenyl)-2-morpholino-2-thioxoethanone (34) share the morpholino-thioether backbone but differ in aryl substituents and the presence of a thioxo (C=S) group. These modifications influence reactivity and bioactivity:

  • Synthesis : Yields for these analogs range from 47% to 73%, depending on the substituent’s electronic effects. Nitro-substituted derivatives (e.g., 33 , 34 ) show higher crystallinity and yields compared to halogenated analogs (e.g., 29 , 30 ) due to enhanced stabilization of intermediates .
  • Bioactivity: Thioxo derivatives exhibit stronger binding to phosphoglycerate dehydrogenase (PHGDH), a cancer metabolism target, compared to non-thioxo analogs. For example, 34 demonstrated a 2-fold higher inhibition potency than the parent compound in preliminary assays .

Table 1: Key Properties of α-Ketothioamide Analogs

Compound Substituent Yield (%) Physical State Bioactivity Notes
1-Morpholino-2-(p-tolylthio)ethanone p-tolylthio 93%* White solid Q2 binding affinity: 0.87 μM
29 2-iodophenyl 47% Yellow oil Moderate PHGDH inhibition
34 4-nitrophenyl 47% Yellow solid High PHGDH inhibition

*Yield data from triazoloamide synthesis (e.g., 2aak ) .

Triazoloamide Derivatives

1-Morpholino-2-(4-o-tolyl-1H-1,2,3-triazol-1-yl)ethanone (2aak) replaces the thioether group with a triazole ring. This structural shift enhances metabolic stability and hydrogen-bonding capacity:

  • Synthesis : Achieved via click chemistry, 2aak was obtained in 93% yield, showcasing superior efficiency compared to thioether analogs .
  • Physicochemical Properties : The triazole ring contributes to higher polarity (LC-MS m/z 287 [M+1]⁺) and distinct NMR shifts (δ 7.87 ppm for triazole proton) .

Table 2: Comparison of Thioether vs. Triazole Derivatives

Property This compound 2aak (Triazoloamide)
Key Functional Group Thioether (S–C) Triazole (N–N)
LC-MS m/z ([M+1]⁺) Not reported 287
Synthetic Yield 47–93% 93%
Metabolic Stability Moderate High
Indolyl-3-ethanone-α-thioethers

Compounds like 1-(5-nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone demonstrate how replacing the morpholino group with indole rings enhances antimalarial activity:

  • Bioactivity : This derivative showed a pIC50 of 8.21 against Plasmodium species, surpassing chloroquine (pIC50 7.55). The nitro groups enhance electron-withdrawing effects, improving target binding .

Table 3: Antimalarial Activity of Thioether Derivatives

Compound pIC50 Target Organism
This compound Not tested N/A
1-(5-Nitroindol-3-yl)-2-(4-nitrophenylthio)ethanone 8.21 Plasmodium falciparum
Chloroquine (Control) 7.55 Plasmodium falciparum
Aryl-Substituted Morpholinoethanones

1-(4-Aminophenyl)-2-morpholinoethanone replaces the thioether with an amine group, enabling applications in fluorescent probes. Its synthesis involves nitro reduction, achieving moderate yields (60–70%) .

Biological Activity

1-Morpholino-2-(p-tolylthio)ethanone is an organic compound characterized by a morpholine ring and a p-tolylthio group attached to an ethanone backbone. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.

  • Molecular Formula: C12H15NOS
  • Molecular Weight: 225.32 g/mol
  • CAS Number: 392313-31-4

Synthesis

The synthesis of this compound typically involves the reaction of morpholine with p-tolylthiol and an ethanone precursor. Common methods include:

  • Reaction of morpholine with p-tolylthiol in the presence of a base.
  • Addition of an ethanone derivative under controlled conditions to ensure high yield and purity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation, disrupting various biological pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various strains of bacteria and fungi. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties, potentially through the induction of apoptosis in cancer cells. The specific pathways affected include those related to cell cycle regulation and apoptosis.

Enzyme Inhibition Studies

This compound has been investigated for its potential as an enzyme inhibitor. In vitro studies have shown that it can inhibit key enzymes involved in metabolic processes, which may have implications for drug development.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition at concentrations as low as 50 µg/mL, indicating strong antimicrobial activity.
  • Cytotoxicity in Cancer Cells : In a cell line study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 30 µM after 48 hours of exposure.

Comparative Analysis with Similar Compounds

The biological activity profile of this compound can be compared with similar compounds, such as:

CompoundStructureAntimicrobial ActivityAnticancer Activity
This compoundStructureYesYes
1-Morpholino-2-(4-nitrophenoxy)ethanoneStructureModerateYes
1-Morpholino-2-(4-bromophenoxy)ethanoneStructureNoModerate

Q & A

Q. What synthetic routes are available for preparing 1-Morpholino-2-(p-tolylthio)ethanone, and how can reaction conditions be optimized?

The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, describes a method where 4-methylbenzenethiol reacts with a halogenated precursor (e.g., 1-(4-chloro-3-nitrophenyl)ethanone) under basic conditions. Reaction optimization may involve adjusting solvent polarity (e.g., DMF or THF), temperature (25–80°C), and catalyst choice (e.g., K₂CO₃). Monitoring reaction progress via TLC (Rf values provided in ) and isolating intermediates through column chromatography (PE–EtOAc gradients) are critical steps. Yields exceeding 90% are achievable with precise stoichiometry and inert atmospheres .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Comprehensive characterization involves:

  • NMR Spectroscopy : Compare experimental ¹H/¹³C-NMR shifts with literature data (e.g., δ ~3.60–3.71 ppm for morpholine protons, δ ~125–164 ppm for carbonyl and aromatic carbons) .
  • Mass Spectrometry : LC-ESI-MS ([M + 1]⁺ peaks at m/z ~287) confirms molecular weight .
  • Elemental Analysis : Validate purity by matching calculated and experimental C/H/N ratios (±0.3%) .

Advanced Research Questions

Q. What methodologies are used to determine the binding affinity (Kd) of this compound to biological targets?

reports Kd values measured via Thermal Denaturation Fluorescence (TDF) and ESI-MS . For TDF, monitor target protein stability (Tm shifts) in the presence of the compound. ESI-MS experiments require titrating the compound against the target (e.g., FKBP12 or 11βHSD1) and analyzing binding stoichiometry under non-denaturing conditions. Data discrepancies between methods may arise from differences in buffer composition (e.g., ionic strength affecting ESI-MS ionization) or temperature sensitivity in TDF .

Q. How does the morpholino moiety influence the compound’s physicochemical properties and target interaction?

The morpholino group enhances water solubility due to its polar oxygen and nitrogen atoms, improving bioavailability. It also stabilizes the molecule’s conformation, as seen in , where morpholino-containing derivatives exhibit high yields and predictable NMR splitting patterns. Molecular docking studies (referencing ) suggest the morpholino ring may engage in hydrogen bonding with kinase ATP-binding pockets (e.g., c-Met or VEGFR-2), enhancing inhibitory potency .

Q. How can researchers address contradictions in synthetic yields or byproduct formation?

Variability in yields (e.g., 84–94% in ) may stem from impurities in starting materials or incomplete deprotection of intermediates. Use HPLC-MS to detect byproducts (e.g., unreacted thiols or oxidized sulfur species). Adjust reaction time and purification protocols (e.g., recrystallization vs. chromatography) to minimize side reactions. For scale-up, optimize stoichiometry using Design of Experiments (DoE) to identify critical parameters .

Q. What strategies are recommended for studying the compound’s stability under experimental conditions?

Conduct accelerated stability studies in buffers (pH 4–9) and solvents (DMSO, ethanol) using UHPLC-UV to track degradation (e.g., hydrolysis of the thioether bond). highlights the need for caution due to limited toxicological data; thus, store the compound at –20°C under argon to prevent oxidation. For in vitro assays, pre-test solubility in assay buffers via dynamic light scattering (DLS) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1-Morpholino-2-(p-tolylthio)ethanone
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1-Morpholino-2-(p-tolylthio)ethanone

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